molecular formula C23H25Cl2N3O2 B11009260 N-[3-(1H-benzimidazol-2-yl)propyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide

Cat. No.: B11009260
M. Wt: 446.4 g/mol
InChI Key: VEZOMZNBSOAXHK-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide is a complex organic compound that features a benzimidazole moiety and a dichlorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the propyl chain and the dichlorocyclopropyl group. The final step involves the formation of the amide bond.

    Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of Dichlorocyclopropyl Group: The dichlorocyclopropyl group can be introduced through cyclopropanation reactions involving dichlorocarbene intermediates.

    Formation of Amide Bond: The final step involves the coupling of the benzimidazole derivative with the dichlorocyclopropyl phenoxy compound using amide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The dichlorocyclopropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorocyclopropyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as omeprazole and albendazole share the benzimidazole core.

    Cyclopropyl Derivatives: Compounds like ciprofloxacin contain cyclopropyl groups.

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide is unique due to the combination of the benzimidazole and dichlorocyclopropyl moieties, which may confer distinct biological and chemical properties compared to other compounds.

Properties

Molecular Formula

C23H25Cl2N3O2

Molecular Weight

446.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide

InChI

InChI=1S/C23H25Cl2N3O2/c1-22(2,30-16-11-9-15(10-12-16)17-14-23(17,24)25)21(29)26-13-5-8-20-27-18-6-3-4-7-19(18)28-20/h3-4,6-7,9-12,17H,5,8,13-14H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

VEZOMZNBSOAXHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCCCC1=NC2=CC=CC=C2N1)OC3=CC=C(C=C3)C4CC4(Cl)Cl

Origin of Product

United States

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